Cas no 1787879-22-4 (N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide)

N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide is a heterocyclic compound featuring a benzimidazole core linked to a thienyl-substituted pyridine moiety via an acetamide bridge. This structure imparts potential pharmacological relevance, particularly in targeting specific enzymatic or receptor interactions due to its dual aromatic systems and polar functional groups. The compound's design allows for enhanced binding affinity and selectivity, making it a candidate for research in medicinal chemistry. Its synthetic versatility also facilitates further derivatization for structure-activity relationship studies. Stability under physiological conditions and moderate solubility profile further underscore its utility as a scaffold for drug discovery or biochemical probe development.
N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide structure
1787879-22-4 structure
Product Name:N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide
CAS No:1787879-22-4
MF:C19H16N4OS
MW:348.421542167664
CID:5367385
Update Time:2025-06-08

N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide
    • Inchi: 1S/C19H16N4OS/c24-19(11-23-13-22-17-3-1-2-4-18(17)23)21-9-14-7-16(10-20-8-14)15-5-6-25-12-15/h1-8,10,12-13H,9,11H2,(H,21,24)
    • InChI Key: HTPPECZZVOKIRN-UHFFFAOYSA-N
    • SMILES: C1N(CC(NCC2=CC(C3C=CSC=3)=CN=C2)=O)C2=CC=CC=C2N=1

N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1787879-22-4 90%+
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$54.0 2023-04-25

Additional information on N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide

N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide (CAS No. 1787879-22-4): An Emerging Compound in Medicinal Chemistry

N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide (CAS No. 1787879-22-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzimidazoles, a group of heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The inclusion of a thienyl and pyridinyl moiety in its structure further enhances its pharmacological profile, making it a promising candidate for various therapeutic areas.

The chemical structure of N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide is characterized by a benzimidazole core linked to a pyridine ring through a methyl group, with a thienyl substituent attached to the pyridine ring. This intricate arrangement provides the compound with multiple points of interaction with biological targets, potentially leading to enhanced binding affinity and selectivity. The acetamide group at the N1 position of the benzimidazole ring further contributes to its solubility and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress, two critical factors contributing to neurodegeneration.

In addition to its neuroprotective properties, N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide has also shown promise in cancer research. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis through the activation of caspase-dependent pathways. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer agents currently available.

The pharmacokinetic properties of N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide have also been extensively studied. In vitro and in vivo experiments have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is rapidly absorbed following oral administration and demonstrates good tissue penetration, particularly into the brain and tumor tissues. Its metabolic stability is another advantageous feature, as it remains active for extended periods without significant degradation.

To further evaluate its therapeutic potential, several clinical trials are currently underway to assess the safety and efficacy of N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide in human subjects. Early results from phase I trials have been promising, with no major adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies, including phase II and III trials, which are expected to provide more comprehensive data on its clinical utility.

In conclusion, N-[[5-(3-Thienyl)-3-pyridinyl]methyl]-1H-benzimidazole-1-acetamide (CAS No. 1787879-22-4) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to unravel its full therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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